N-Propylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

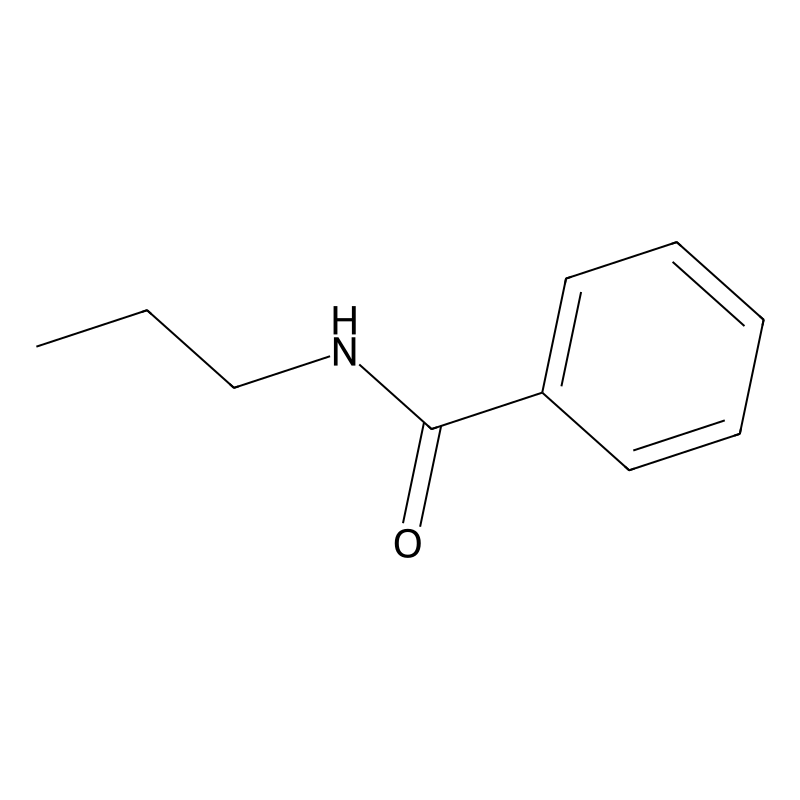

N-Propylbenzamide is a chemical compound belonging to the class of benzamides, characterized by a benzene ring attached to a carbonyl group (C=O) and an amide group (CONH₂), with a propyl chain (C₃H₇) linked to the nitrogen atom of the amide. Its molecular formula is C₁₀H₁₃NO, and it has a molecular weight of approximately 163.22 g/mol. This compound is typically represented as follows:

textO ||C6H5-C-NH-C3H7

N-Propylbenzamide is known for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its structural properties and reactivity.

- No specific information regarding the safety hazards of N-propylbenzamide is currently available.

- However, as an aromatic amide, it is advisable to handle it with standard laboratory precautions due to potential unknown health risks.

Identification and Properties:

N-Propylbenzamide is a chemical compound belonging to the class of benzamides. Its chemical formula is C₁₀H₁₃NO and its structure consists of a benzene ring linked to a carbonyl group (C=O) and an amide group (CONH₂) with a propyl chain (CH₂CH₂CH₃) attached to the nitrogen atom in the amide group.

You can find more information about the structure and properties of N-Propylbenzamide on National Institutes of Health PubChem: ).

- Hydrolysis: Under acidic or basic conditions, N-propylbenzamide can hydrolyze to yield propylamine and benzoic acid.

- Chlorination: N-chlorination of N-propylbenzamide can occur, resulting in the formation of N-chloro derivatives, which have been studied for their reactivity with phenolic compounds .

- Oxidative Reactions: N-propylbenzamide can undergo oxidative transformations, such as amidation reactions facilitated by oxidants like tert-butyl hydroperoxide, leading to the formation of various substituted amides .

Several methods have been developed for synthesizing N-propylbenzamide:

- Direct Amidation: One common method involves the reaction of propylamine with benzoic acid or its derivatives under appropriate conditions (e.g., heat or catalytic assistance) to form N-propylbenzamide.

- Oxidative Cleavage: A novel approach involves the oxidative cleavage of α-diketones with amines using tert-butyl hydroperoxide as a promoter, which yields N-propylbenzamide efficiently .

- Sonochemical Synthesis: Recent advancements have introduced sonication techniques that enhance reaction rates and yields in the synthesis of similar compounds .

N-Propylbenzamide finds applications across various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or acting on specific biological pathways.

- Organic Synthesis: The compound is utilized in organic synthesis as a building block for more complex molecules.

- Chemical Research: It is used in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies involving N-propylbenzamide primarily focus on its reactivity with other chemical species. For instance:

- Reactivity with Phenolic Compounds: The reactions between N-chloramides derived from N-propylbenzamide and phenolic compounds have been studied to understand their kinetics and mechanisms .

- Biological Interactions: Investigations into how N-propylbenzamide interacts with biological targets could reveal its potential therapeutic applications.

N-Propylbenzamide shares structural similarities with several other compounds within the benzamide class. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Benzamide | C6H5CONH2 | Parent compound; simple amide structure |

| N-Butylbenzamide | C10H13NO | Similar structure with a butyl group instead |

| 4-Nitro-N-propylbenzamide | C10H12N2O2 | Contains a nitro group at the para position |

| 2-Methyl-N-propylbenzamide | C11H15NO | Contains a methyl group on the benzene ring |

Uniqueness of N-Propylbenzamide

N-Propylbenzamide's uniqueness lies in its specific propyl substitution at the nitrogen atom, which influences its solubility, reactivity, and potential biological activity compared to other benzamides. The presence of the propyl chain may enhance lipophilicity, making it more suitable for certain pharmaceutical applications.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant